molecular formula C16H23ClN2O B5644902 3-(1-azepanyl)-N-(3-chloro-2-methylphenyl)propanamide

3-(1-azepanyl)-N-(3-chloro-2-methylphenyl)propanamide

Cat. No. B5644902
M. Wt: 294.82 g/mol
InChI Key: AYDXIHVOBGTGMF-UHFFFAOYSA-N
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Description

"3-(1-azepanyl)-N-(3-chloro-2-methylphenyl)propanamide" belongs to a class of chemical compounds synthesized for various applications, including medicinal chemistry. It is characterized by its unique molecular structure and properties.

Synthesis Analysis

The synthesis of compounds similar to "3-(1-azepanyl)-N-(3-chloro-2-methylphenyl)propanamide" involves specific chemical reactions. For instance, the synthesis of 3-chloro-N-(4-sulfamoylphenethyl)propanamide involved reactions characterized by FT-IR, 1H-NMR, 13C-NMR, UV–vis, and X-Ray single crystal determination (Durgun et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using methods like X-ray crystallography. For example, a study on the crystal structure of a related compound showed that it crystallizes in the monoclinic space group, with specific unit cell parameters (Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical properties of such compounds can be explored through various spectroscopic and computational studies. Analysis like Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Frontier Molecular Orbital (FMO) are conducted to understand the chemical behavior and reactivity (Durgun et al., 2016).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystal structure are typically determined experimentally. X-ray crystallography provides detailed insights into the crystal structure, which is crucial for understanding the physical properties of such compounds (Ming-zhi et al., 2005).

Chemical Properties Analysis

Chemical properties including reactivity, stability, and functional group analysis are crucial. Computational methods like Density Functional Theory (DFT) are often used alongside experimental techniques to predict and confirm the chemical properties of these compounds (Durgun et al., 2016).

properties

IUPAC Name

3-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-13-14(17)7-6-8-15(13)18-16(20)9-12-19-10-4-2-3-5-11-19/h6-8H,2-5,9-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXIHVOBGTGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-yl)-N-(3-chloro-2-methylphenyl)propanamide

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